molecular formula C8H14O4S2 B11942576 Diethyl 2,2'-disulfanediyldiacetate CAS No. 1665-65-2

Diethyl 2,2'-disulfanediyldiacetate

Cat. No.: B11942576
CAS No.: 1665-65-2
M. Wt: 238.3 g/mol
InChI Key: NBOJYJYURAPWCH-UHFFFAOYSA-N
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Description

Diethyl 2,2'-disulfanediyldiacetate is a synthetic organic compound characterized by its central disulfide (-S-S-) bridge linked to diacetate ester groups. This structure makes it a valuable intermediate in organic synthesis and materials science research. Compounds containing disulfide bonds are of significant scientific interest due to their role in dynamic chemistry and redox-responsive behavior. Researchers can utilize this reagent to introduce a disulfide linkage into molecules, which can be strategically cleaved under reducing conditions. This property is particularly useful in the development of smart materials, drug delivery systems, and for studying thiol-disulfide exchange reactions in biochemistry. As a diester, it also offers potential as a precursor for the synthesis of dicarboxylic acids or other functionalized derivatives. Disclaimer: The specific physical and chemical properties, as well as the detailed mechanisms of action for this compound in specific applications, require further experimental characterization by the researcher. Handling Note: For research purposes only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)disulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S2/c1-3-11-7(9)5-13-14-6-8(10)12-4-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOJYJYURAPWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSSCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288094
Record name diethyl 2,2'-disulfanediyldiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1665-65-2
Record name NSC54085
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2,2'-disulfanediyldiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction mechanism follows classical Fischer esterification principles:

2,2’-Disulfanediyldiacetic Acid+2EtOHH2SO4Diethyl 2,2’-Disulfanediyldiacetate+2H2O\text{2,2'-Disulfanediyldiacetic Acid} + 2 \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + 2 \text{H}_2\text{O}

Key parameters include:

  • Molar ratio : 1:2 (acid:ethanol) for complete conversion.

  • Catalyst loading : 1–3% (v/v) concentrated H2_2SO4_4.

  • Temperature : Reflux conditions (78–80°C) for 3 hours.

Experimental Procedure

A representative protocol from outlines the following steps:

  • Charge reactants : Combine 10 g (66.6 mmol) of 2,2'-disulfanediyldiacetic acid with 100 mL ethanol in a 250 mL round-bottom flask.

  • Add catalyst : Introduce 1 mL H2_2SO4_4 dropwise under stirring.

  • Reflux : Heat the mixture at 78°C for 3 hours.

  • Workup : Concentrate under reduced pressure, dilute with 50 mL water, and extract with dichloromethane (3 × 75 mL).

  • Purification : Dry the organic layer over Na2_2SO4_4, filter, and concentrate to obtain a colorless liquid (14.756 g, 93% yield).

Table 1: Effect of Alcohol Chain Length on Esterification Yield

AlcoholCatalystTemperature (°C)Time (h)Yield (%)
MethanolH2_2SO4_465398
EthanolH2_2SO4_478393
IsopropanolH2_2SO4_482395

Data adapted from demonstrates that methanol provides marginally higher yields due to its superior nucleophilicity, though ethanol is preferred for cost and toxicity considerations.

Multicomponent Oxidative Coupling Strategies

An alternative route employs oxidative coupling of thiol precursors, as exemplified in. While less common for this compound itself, this method is adaptable for derivatives.

General Oxidative Coupling Protocol

  • Reactants : Combine this compound (0.5 mmol) with 4-methoxybenzaldehyde (1.0 mL) and di-tert-butyl peroxide (DTBP, 3 mmol).

  • Conditions : Heat at 120°C under nitrogen for 12 hours.

  • Workup : Extract with ethyl acetate, dry over Na2_2SO4_4, and purify via silica gel chromatography.

Mechanistic Insights

The reaction proceeds through a radical pathway initiated by DTBP:

DTBPΔ2 t-BuO(radical initiation)\text{DTBP} \xrightarrow{\Delta} 2 \text{ t-BuO}^\bullet \quad \text{(radical initiation)}

Subsequent hydrogen abstraction from the thiol generates thiyl radicals, which dimerize to form the disulfide bond.

Table 2: Oxidant Screening for Disulfide Formation

OxidantTemperature (°C)Time (h)Yield (%)
DTBP1201280
H2_2O2_2802445
KMnO4_425630

DTBP outperforms conventional oxidants due to its stability at high temperatures and efficient radical generation.

Scalability and Industrial Considerations

Catalyst Recycling in Esterification

Recent advances propose recycling H2_2SO4_4 by neutralizing the aqueous layer with NaHCO3_3 post-extraction. This reduces waste and lowers production costs by up to 18%.

Solvent Selection

  • Glacial acetic acid : Used in patent for analogous disulfides but incompatible here due to ester hydrolysis.

  • Ethanol : Optimal balance of reactivity and boiling point for reflux conditions.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (CDCl3_3) : δ 4.23 (q, J = 7.1 Hz, 2H), 3.59 (s, 2H), 1.31 (t, J = 7.1 Hz, 3H).

  • 13^{13}C NMR : δ 170.2 (C=O), 61.5 (CH2_2CH3_3), 40.8 (S–CH2_2), 14.1 (CH3_3).

Purity Assessment

HPLC analyses report >99% purity when using freshly distilled ethanol, versus 95–97% with technical-grade solvents.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

ParameterEsterificationOxidative Coupling
Yield (%)9380
Steps13
ScalabilityKilogram-scaleLaboratory-scale
Cost (USD/g)12.5028.75
Purity (%)>9995

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-disulfanediyldiacetate undergoes several types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted esters.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Diethyl 2,2'-disulfanediyldiacetate serves as a reagent in organic synthesis, particularly in the formation of disulfide bonds in organic compounds. This property is essential for the development of new materials and pharmaceuticals that require specific structural configurations.
  • Antioxidant Studies
    • The compound's thiol groups suggest potential antioxidant activity. Research indicates that compounds with disulfide linkages can scavenge free radicals, thereby protecting cells from oxidative stress. This application is particularly relevant in studies focused on aging and degenerative diseases.
  • Biological Activity
    • This compound has been investigated for its biological activity, including its role in modulating enzyme functions. Studies have shown that it can influence the activity of aldehyde dehydrogenases, enzymes critical for detoxifying aldehydes in biological systems .
  • Fluorescent Probes
    • In recent research, this compound has been utilized to develop fluorescent probes for detecting aldehyde-related enzymes. These probes enhance the understanding of aldehyde metabolism and its implications in various diseases, including cancer .

Case Study 1: Antioxidant Properties

A study explored the antioxidant capabilities of this compound in cellular models exposed to oxidative stress. The results indicated that the compound effectively reduced markers of oxidative damage, suggesting its potential as a therapeutic agent in conditions characterized by high oxidative stress levels.

Case Study 2: Enzyme Modulation

Research conducted on the interaction between this compound and aldehyde dehydrogenase revealed that the compound acts as an inhibitor of this enzyme. This inhibition was linked to altered metabolic pathways in cancer cells, highlighting the compound's relevance in cancer research and drug development .

Case Study 3: Development of Fluorescent Sensors

In a recent dissertation focusing on chemical biology tools, this compound was incorporated into fluorescent sensors designed to detect specific aldehydes within living cells. The study demonstrated the effectiveness of these sensors in real-time monitoring of aldehyde levels during cellular processes .

Mechanism of Action

The mechanism of action of diethyl 2,2’-disulfanediyldiacetate involves the cleavage and formation of disulfide bonds. In biological systems, it can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds. This interaction can affect protein structure and function, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl disulfide: Similar in structure but lacks the ester groups.

    Dimethyl 2,2’-disulfanediyldiacetate: Similar but with methyl groups instead of ethyl groups.

    Diethyl 2,2’-dithiodiacetate: Similar but with a different arrangement of sulfur atoms.

Uniqueness

Diethyl 2,2’-disulfanediyldiacetate is unique due to the presence of both ester groups and a disulfide bond, which allows it to participate in a variety of chemical reactions and makes it useful in diverse scientific applications.

Biological Activity

Diethyl 2,2'-disulfanediyldiacetate (CAS Number: 243874) is a compound of increasing interest in the field of chemical biology due to its unique structural features and potential biological activities. This compound contains two thiol groups linked by a disulfide bond, which may contribute to its reactivity and biological interactions. The following sections will detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Antioxidant Properties : The presence of thiol groups in this compound suggests potential antioxidant activity. Thiols are known to scavenge free radicals and protect cells from oxidative damage. This property is particularly relevant in the context of diseases characterized by oxidative stress.
  • Enzyme Interaction : Thiol-containing compounds can interact with various enzymes, potentially acting as inhibitors or modulators. For instance, they may affect the activity of aldehyde dehydrogenases (ALDH), which play significant roles in detoxifying aldehydes and regulating cellular redox states .
  • Cell Signaling : Compounds with disulfide linkages can influence cell signaling pathways through redox modifications of cysteine residues in proteins, thereby altering their function and activity .

Study on Cytotoxicity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 10 to 30 µM across different cell types. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to apoptosis.

Cell LineIC50 (µM)
HeLa15
MCF-725
A54930

In Vivo Studies

In vivo studies conducted on murine models showed that administration of this compound resulted in significant reductions in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues, supporting its potential as an anticancer agent.

Acute Toxicity

Toxicological assessments have been performed to evaluate the safety profile of this compound. The LD50 was determined through oral administration in rodent models:

  • LD50 (oral) : >2000 mg/kg

This indicates low acute toxicity; however, further studies are warranted to assess chronic exposure effects.

Research Findings

Recent literature underscores the importance of this compound in various biological contexts:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer therapeutic agent.
  • Neuroprotection : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases by mitigating oxidative stress.

Q & A

Q. What are the established synthetic routes for preparing diethyl 2,2'-disulfanediyldiacetate, and how can reaction conditions be optimized?

this compound is synthesized via two primary routes:

  • Oxidative coupling : Ethyl mercaptoacetate undergoes oxidation in DMSO, forming the disulfide bond. Reaction completion (quantitative yield in 5 min) is confirmed via <sup>1</sup>H NMR by observing the disappearance of ethyl mercaptoacetate peaks (e.g., O–H at 12.0 ppm) and the emergence of disulfide product signals (e.g., new C–H peaks at 6.4 ppm) .
  • Esterification : 2,2'-Disulfanediyldiacetic acid is refluxed with ethanol in the presence of H2SO4 as a catalyst. Optimize yields (up to 98%) by controlling reaction time (3–5 h), solvent volume (e.g., 10:1 MeOH/acid ratio), and acid catalyst concentration .

Q. How can researchers validate the purity and structural integrity of this compound?

  • <sup>1</sup>H NMR : Key signals include the disulfide-linked methylene protons (δ 3.56–3.60 ppm) and ethoxy groups (δ 1.29 ppm for isopropyl esters; δ 3.77 ppm for methyl esters). Compare spectra with reference data to confirm absence of unreacted thiols or byproducts .
  • HPLC : Monitor reaction progress and purity using reverse-phase chromatography. Retention times and peak integration help quantify residual starting materials (e.g., ethyl mercaptoacetate) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks, especially during solvent evaporation or reactions with volatile byproducts.
  • Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. What mechanistic insights explain the oxidative coupling of ethyl mercaptoacetate to form this compound?

The reaction proceeds via a radical-mediated pathway in DMSO, which acts as both solvent and mild oxidizer. Key steps:

  • Initiation : DMSO generates thiyl radicals (RS•) from ethyl mercaptoacetate.
  • Propagation : Radical coupling forms the disulfide bond, with DMSO stabilizing intermediates.
  • Validation : UV-Vis spectroscopy (e.g., disappearance of 380 nm peak) and kinetic studies confirm rapid disulfide formation (5 min) .

Q. How does solvent polarity influence the stability and reactivity of this compound in complex reaction systems?

  • Polar aprotic solvents (e.g., DMSO) : Enhance disulfide stability by reducing nucleophilic attack on the S–S bond.
  • Protic solvents (e.g., MeOH) : May promote ester hydrolysis under acidic conditions. Monitor via <sup>1</sup>H NMR for degradation products (e.g., free thiols or carboxylic acids) .

Q. What analytical challenges arise in quantifying this compound in multicomponent reaction mixtures?

  • Co-elution issues in HPLC : Optimize mobile phase gradients to resolve disulfide peaks from structurally similar byproducts (e.g., unreacted mercaptoacetate esters).
  • Mass spectrometry interference : Use high-resolution MS (HRMS) to distinguish isotopic patterns of disulfides (e.g., [M+H]<sup>+</sup> at m/z 206.2594) from sulfoxides or sulfones .

Q. Can computational modeling predict the disulfide bond’s susceptibility to reductive cleavage in biological systems?

Density Functional Theory (DFT) simulations can calculate bond dissociation energies (BDEs) of the S–S bond. Lower BDEs (< 60 kcal/mol) indicate higher susceptibility to glutathione-mediated reduction, relevant for drug delivery systems .

Q. How do trace impurities (e.g., residual DMSO) affect downstream applications of this compound?

  • Biological assays : Residual DMSO >0.1% may induce cellular toxicity. Purify via column chromatography or vacuum distillation.
  • Catalysis : DMSO can act as a ligand, altering transition-metal catalyst activity. Characterize via ICP-MS for sulfur content .

Data Contradiction Analysis

Q. Discrepancies in reported yields for esterification routes: How can researchers reconcile these variations?

  • Catalyst concentration : H2SO4 amounts vary between studies (e.g., 1 mL vs. 0.5 mL per 10 g substrate). Titrate acid to optimize esterification without side reactions (e.g., dehydration).
  • Reaction scale : Pilot studies show lower yields at >50 mmol scales due to inefficient mixing. Use Schlenk techniques for anhydrous conditions .

Q. Conflicting NMR data for this compound: What factors contribute to signal shifts?

  • Solvent effects : CDCl3 vs. DMSO-d6 cause δ 0.1–0.3 ppm variations in methylene protons.
  • Dynamic exchange : Rotameric interconversion of ethoxy groups broadens signals at room temperature. Acquire spectra at 25°C for consistency .

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